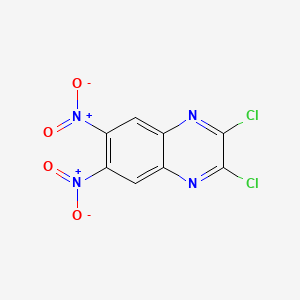

2,3-Dichloro-6,7-dinitroquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-6,7-dinitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N4O4/c9-7-8(10)12-4-2-6(14(17)18)5(13(15)16)1-3(4)11-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDNMILPFIAYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392125 | |

| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-61-5 | |

| Record name | 2,3-Dichloro-6,7-dinitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoxaline Scaffolds in Organic Synthesis and Functional Materials

The quinoxaline (B1680401) scaffold, a fused heterocycle comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of a wide array of functional organic molecules. arabjchem.orgnih.govnih.gov Its prevalence stems from its relative ease of synthesis and its remarkable versatility, allowing for its incorporation into compounds with a broad spectrum of physicochemical and biological activities. arabjchem.orgnih.gov

In the realm of organic synthesis , quinoxaline derivatives serve as crucial intermediates. nih.gov The classic and widely utilized method for their preparation involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Over the years, numerous synthetic strategies have been developed to access a diverse library of substituted quinoxalines, including greener, more efficient protocols. nih.govnih.gov

The applications of quinoxaline-based compounds are extensive and impactful. They are integral to the development of:

Pharmaceuticals: The quinoxaline nucleus is a key component in a number of antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. rsc.org Furthermore, quinoxaline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govrsc.org

Functional Materials: Quinoxaline derivatives are pivotal in the design of advanced materials. They are utilized as dyes, fluorescent materials, and electroluminescent materials. arabjchem.orgnih.gov Their electron-accepting nature also makes them suitable for applications in organic semiconductors and as components in dye-sensitized solar cells (DSSCs). arabjchem.orgrsc.org

Positional and Substituent Effects in Halogenated and Nitrated Quinoxaline Derivatives

The chemical behavior of the quinoxaline (B1680401) ring is profoundly influenced by the nature and position of its substituents. The introduction of halogen and nitro groups, in particular, dramatically alters the electronic properties of the scaffold, thereby dictating its reactivity and potential applications.

The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, deactivates the quinoxaline ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) . researchgate.net This is a cornerstone of the synthetic utility of compounds like DCDNQX. The chlorine atoms at the 2- and 3-positions of the pyrazine (B50134) ring are highly susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. arabjchem.orgresearchgate.net

The positional isomerism of these substituents plays a critical role in determining the regioselectivity of chemical reactions. For instance, in nucleophilic aromatic substitution reactions on dinitro-substituted quinazolines (a related heterocyclic system), the site of nucleophilic attack can be directed by factors such as intramolecular hydrogen bonding. researchgate.net While direct comparative studies on all positional isomers of dichlorodinitroquinoxalines are not extensively documented in a single source, the principles of SNAr suggest that the electron-withdrawing nitro groups on the benzene (B151609) ring of DCDNQX enhance the electrophilicity of the carbon atoms bearing the chlorine atoms, making them prime sites for nucleophilic attack.

The interplay between the positions of the nitro and chloro groups can be illustrated by considering the stepwise substitution on 2,3-dichloroquinoxaline (B139996). The first substitution can influence the reactivity of the second, and the presence of the dinitro groups in the 6- and 7-positions further modulates this reactivity, generally increasing the rate and efficiency of substitution reactions.

Historical Context of Dichlorinated and Dinitrated Quinoxaline Chemistry

The synthesis of the parent quinoxaline (B1680401) ring was first reported in 1884 by Körner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This foundational work paved the way for the exploration of a vast array of quinoxaline derivatives.

The development of dichlorinated quinoxalines , particularly 2,3-dichloroquinoxaline (B139996) (DCQX), marked a significant advancement in the field. DCQX has become a widely used and versatile building block due to the high reactivity of its two chlorine atoms in nucleophilic substitution reactions. arabjchem.orgresearchgate.netbohrium.com This has enabled the synthesis of a multitude of disubstituted quinoxalines with diverse functionalities.

The introduction of nitro groups onto the quinoxaline scaffold further expanded its synthetic potential. The nitration of quinoxaline itself requires forcing conditions, but it opens the door to a new class of derivatives with enhanced electron-deficient character. The synthesis of 6,7-dinitroquinoxaline-2,3-dione (DNQX), a key derivative of DCDNQX, has been documented, highlighting the importance of dinitrated quinoxalines in medicinal chemistry research. nih.govnih.gov The combination of dichlorination and dinitration in a single molecule, as seen in DCDNQX, represents a strategic convergence of these historical developments, leading to a highly activated and synthetically valuable compound.

Rationale for Research Focus on 2,3 Dichloro 6,7 Dinitroquinoxaline As a Key Synthon

Established Synthetic Pathways for DCDNQX

The traditional synthesis of DCDNQX is a well-documented process that typically involves two key stages: the formation of the quinoxaline-2,3-dione precursor and its subsequent chlorination.

Multi-Step Protocols for DCDNQX Synthesis

The synthesis of DCDNQX commonly begins with the appropriate substituted o-phenylenediamine (B120857) as a starting material. For DCDNQX, the logical precursor is 4,5-dinitro-1,2-phenylenediamine. This diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives, to form the heterocyclic quinoxaline ring. This reaction directly yields 6,7-dinitroquinoxaline-2,3-dione, often referred to as DNQX. This intermediate is a crucial component in the synthetic sequence.

The subsequent and final step in this established protocol is the chlorination of the 6,7-dinitroquinoxaline-2,3-dione. This transformation is typically achieved by reacting the dione (B5365651) with a strong chlorinating agent.

Synthesis via Chlorination of Nitro-Substituted Quinoxalinediones

The conversion of 6,7-dinitroquinoxaline-2,3-dione to this compound is a critical chlorination reaction. This step involves the replacement of the two hydroxyl groups of the dione tautomer with chlorine atoms. Common chlorinating agents employed for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netresearchgate.net For instance, a similar transformation has been reported in the synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, where the corresponding quinoxaline-2,3-dione was treated with phosphorus oxychloride in dimethylformamide (DMF) to yield the dichloro derivative. researchgate.net The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity of the final DCDNQX product.

A general representation of this two-step synthesis is outlined below:

Step 1: Condensation

4,5-dinitro-1,2-phenylenediamine + Oxalic Acid → 6,7-dinitroquinoxaline-2,3-dione

Step 2: Chlorination

6,7-dinitroquinoxaline-2,3-dione + Chlorinating Agent (e.g., POCl₃) → this compound

Novel Approaches and Advancements in DCDNQX Synthesis

In an effort to develop more efficient and sustainable synthetic methods, researchers are exploring novel approaches for the synthesis of quinoxaline derivatives, which could potentially be adapted for DCDNQX production. These include methodologies such as one-pot syntheses, microwave-assisted reactions, and flow chemistry techniques.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is a critical aspect of any synthetic protocol, aiming to maximize the yield and purity of the desired product while minimizing by-product formation and environmental impact. For the synthesis of DCDNQX, key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and the stoichiometry of the reactants.

In the condensation step, the choice of the acidic catalyst and the reaction solvent can significantly influence the rate and efficiency of the quinoxaline ring formation. For the chlorination step, the selection of the chlorinating agent and the reaction conditions are paramount. For example, the reactivity of phosphorus oxychloride versus thionyl chloride, and the effect of additives or co-solvents, can impact the conversion of the dione to the desired dichloro product.

Systematic studies to evaluate these parameters can lead to a more robust and cost-effective manufacturing process for this compound. The use of experimental design (DoE) methodologies can facilitate the efficient exploration of the reaction parameter space to identify the optimal conditions for both the condensation and chlorination steps.

Below is a table summarizing the key reactants and reagents involved in the established synthesis of DCDNQX.

| Reactant/Reagent | Role in Synthesis | Relevant Section |

| 4,5-dinitro-1,2-phenylenediamine | Starting material for the quinoxaline core | 2.1.1 |

| Oxalic Acid | 1,2-dicarbonyl compound for condensation | 2.1.1 |

| 6,7-dinitroquinoxaline-2,3-dione (DNQX) | Intermediate product | 2.1.1, 2.1.2 |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent | 2.1.2 |

| Thionyl chloride (SOCl₂) | Alternative chlorinating agent | 2.1.2 |

Nucleophilic Aromatic Substitution (SNAr) Reactions of DCDNQX

Nucleophilic aromatic substitution is a cornerstone of the reactivity of DCDNQX. rsc.orgresearchgate.net This class of reactions allows for the introduction of a wide array of functional groups onto the quinoxaline scaffold, making it a versatile building block in organic synthesis. The high electrophilicity of the aromatic ring in DCDNQX significantly lowers the energy barrier for nucleophilic attack, enabling reactions that might otherwise be challenging. osti.gov

DCDNQX readily reacts with various aliphatic amines. These reactions typically proceed via a stepwise SNAr mechanism, where the amine nitrogen acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This initial attack forms a Meisenheimer complex, a resonance-stabilized intermediate, which then expels a chloride ion to yield the substituted product. The presence of two chlorine atoms allows for both mono- and di-substitution, depending on the stoichiometry and reaction conditions employed. The strong electron-withdrawing effect of the two nitro groups is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction.

The reaction of DCDNQX with anilines and phenols also proceeds through an SNAr pathway. The nucleophilicity of these reactants allows for the displacement of one or both chlorine atoms. Selective mono- or di-substitution can often be achieved by carefully controlling the reaction conditions, such as temperature, solvent, and the molar ratio of the reactants. For instance, using one equivalent of the nucleophile at a lower temperature typically favors the formation of the mono-substituted product. In contrast, an excess of the nucleophile and higher temperatures will drive the reaction towards di-substitution. The ability to perform these selective substitutions is valuable for creating complex molecules with tailored properties. osti.gov

Kinetic studies are essential for understanding the intricacies of DCDNQX's reactivity. researchgate.net The rates of nucleophilic substitution reactions involving DCDNQX are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. The solvent plays a critical role in stabilizing the charged intermediates and transition states characteristic of the SNAr mechanism. Polar aprotic solvents are often employed as they can effectively solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity. Kinetic profiling allows for the optimization of reaction conditions to achieve desired outcomes, such as maximizing the yield of a specific product or minimizing side reactions. researchgate.net

Table 1: Factors Influencing the Kinetics of SNAr Reactions of DCDNQX

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles lead to faster reactions. | A more nucleophilic species will more readily attack the electron-deficient aromatic ring. |

| Solvent Polarity | Polar aprotic solvents generally increase the rate. | These solvents stabilize the charged Meisenheimer complex without deactivating the nucleophile. |

| Temperature | Higher temperatures increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Leaving Group | Chlorine is an effective leaving group. | Its ability to stabilize a negative charge facilitates its departure from the intermediate complex. |

The SNAr reactions of DCDNQX are generally understood to proceed through a two-step addition-elimination mechanism. nih.gov The first step involves the nucleophilic attack on the aromatic ring to form a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing nitro groups. In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. While the stepwise mechanism is common, some SNAr reactions have been shown to proceed via a concerted (cSNAr) pathway, although this is less typical for highly activated substrates like DCDNQX. rsc.orgresearchgate.net

Reactions with Sulfur-Containing Nucleophiles

The reactivity of DCDNQX extends to sulfur-based nucleophiles, which are known for their high nucleophilicity, particularly towards soft electrophiles.

DCDNQX exhibits significant reactivity with biothiols such as L-cysteine, homocysteine, and glutathione (B108866). nih.govnih.gov These biological thiols are crucial for various physiological processes. nih.gov The thiol group (-SH) in these molecules is a potent nucleophile that readily attacks the electrophilic carbon centers of DCDNQX, displacing the chloride ions. This reaction is often rapid and can be used for the detection and quantification of biothiols. The reaction mechanism involves the nucleophilic attack of the thiolate anion (RS⁻), which is a much stronger nucleophile than the corresponding thiol (RSH), on the quinoxaline ring. nih.gov This leads to the formation of a thioether linkage. In the case of biothiols like cysteine, which also possess an amino group, the reaction can potentially lead to substitution at either the sulfur or the nitrogen atom, though the greater nucleophilicity of sulfur generally favors the formation of the sulfur-linked product.

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound (DCDNQX) is largely dictated by the electron-withdrawing nature of the two nitro groups and the two chlorine atoms attached to the quinoxaline core. These substituents render the aromatic ring highly electron-deficient, making it susceptible to nucleophilic attack. This section delves into the specific reaction mechanisms and reactivity patterns of DCDNQX, focusing on its application in selective sensing, its interaction with hydroxide (B78521) ions, and its participation in transition-metal-free reactions.

Selective Sensing Mechanisms via SNAr Reactions

The highly electrophilic nature of the carbon atoms attached to the chlorine atoms in DCDNQX makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity has been harnessed to develop selective sensing probes for various nucleophilic analytes, particularly biothiols.

The general mechanism for the selective sensing of thiols using DCDNQX involves the displacement of one or both chlorine atoms by the thiol-containing analyte. The strong electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex formed during the reaction, facilitating the substitution process. This reaction leads to the formation of a new thioether bond and often results in a significant change in the electronic and photophysical properties of the quinoxaline scaffold, enabling colorimetric or fluorometric detection. nih.govresearchgate.net

The design of fluorescent probes for the selective detection of biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) is a significant area of research. rsc.org The similar structures and reactivities of these thiols present a challenge for selective detection. rsc.org Strategies for designing such probes often involve exploiting differences in the reaction rates or the formation of distinct products upon reaction with the target biothiol. rsc.org For instance, a probe might be designed to undergo a specific intramolecular cyclization reaction only after reacting with a particular biothiol, leading to a unique fluorescent signal. rsc.org

While the general principle of using SNAr reactions for thiol detection is well-established, specific studies detailing the use of this compound as a selective sensor are not extensively documented in the readily available literature. However, based on the known reactivity of similar dinitro-dihalo aromatic compounds, it is highly probable that DCDNQX would react with thiols. The selectivity for a particular biothiol would depend on factors such as steric hindrance, the nucleophilicity of the thiol, and the reaction conditions (e.g., pH, solvent).

A hypothetical reaction scheme for the sensing of a generic thiol (R-SH) by DCDNQX is presented below:

Table 1: Hypothetical SNAr Reaction of DCDNQX with a Thiol

| Reactants | Product | Reaction Type |

|---|---|---|

| This compound + R-SH | 2-Chloro-3-(alkylthio)-6,7-dinitroquinoxaline or 2,3-bis(alkylthio)-6,7-dinitroquinoxaline | Nucleophilic Aromatic Substitution (SNAr) |

Reactivity with Other Nucleophilic Species (e.g., Hydroxide Anion)

Given its electrophilic character, this compound is expected to react with strong nucleophiles such as the hydroxide anion (OH⁻). This reaction would proceed via a nucleophilic aromatic substitution mechanism, similar to the reaction with thiols. The hydroxide ion would attack one of the carbon atoms bearing a chlorine atom, leading to the formation of a hydroxylated quinoxaline derivative.

The initial product of the reaction would be 2-chloro-3-hydroxy-6,7-dinitroquinoxaline. Under appropriate conditions, a second substitution could occur, leading to the formation of 2,3-dihydroxy-6,7-dinitroquinoxaline, which is the diketo tautomer, 6,7-dinitroquinoxaline-2,3(1H,4H)-dione. The rate of this hydrolysis reaction would be influenced by factors such as the concentration of the hydroxide ion, temperature, and the solvent system. The presence of the two nitro groups is crucial for activating the quinoxaline ring towards this type of nucleophilic attack.

Table 2: Reactivity of DCDNQX with Hydroxide Anion

| Reactant | Nucleophile | Expected Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Hydroxide (OH⁻) | 2-Chloro-3-hydroxy-6,7-dinitroquinoxaline, 6,7-Dinitroquinoxaline-2,3(1H,4H)-dione | Nucleophilic Aromatic Substitution (SNAr) |

Transition-Metal-Free Reaction Conditions

The development of transition-metal-free coupling reactions is a significant area of focus in modern organic synthesis due to the cost, toxicity, and environmental concerns associated with many transition metals. The electron-deficient nature of this compound makes it a potential candidate for participating in such reactions.

While specific examples of transition-metal-free reactions involving DCDNQX are not widely reported, the broader class of quinoxalines has been shown to undergo various metal-free transformations. These include direct C-H functionalization and cross-coupling reactions. nih.gov For instance, the vinylation of quinoxalin-2(1H)-ones under metal-free conditions has been achieved.

Given the high electrophilicity of DCDNQX, it could potentially undergo transition-metal-free cross-coupling reactions with suitable nucleophilic partners. These reactions might proceed through various mechanisms, including base-promoted homolytic aromatic substitution (HAS) or other radical pathways. In such scenarios, a strong base could be used to generate a nucleophilic species that would then react with DCDNQX.

Further research is needed to explore the full potential of this compound in transition-metal-free synthesis. The development of such methods would provide more sustainable and cost-effective routes for the synthesis of novel quinoxaline derivatives with potential applications in materials science and medicinal chemistry.

Table 3: Potential Transition-Metal-Free Reactions of DCDNQX

| Reaction Type | Potential Coupling Partner | Potential Product |

|---|---|---|

| C-C Coupling | Organoboron or organotin reagents | Aryl- or alkyl-substituted dinitroquinoxalines |

| C-N Coupling | Amines, amides | Amino- or amido-substituted dinitroquinoxalines |

| C-O Coupling | Alcohols, phenols | Alkoxy- or aryloxy-substituted dinitroquinoxalines |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Detailed structural analysis of DCDNQX relies on a combination of powerful analytical methods, with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) providing complementary information to build a comprehensive molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the atomic-level structure of DCDNQX. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy, the aromatic protons of the quinoxaline ring system typically appear as distinct signals in the downfield region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and chloro substituents. The simplicity of the spectrum, often showing only a singlet for the two equivalent protons on the benzene (B151609) ring, is a key indicator of the symmetrical nature of the 6,7-dinitro substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will exhibit signals corresponding to the different carbon atoms in the quinoxaline core. The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts, which can be predicted and compared with experimental data to confirm the structure. The chemical shifts of the carbons in the dinitro-substituted benzene ring are also diagnostic.

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | 7.26 | s | CDCl₃ |

| ¹H | 2.05 | s | (CD₃)₂CO |

| ¹H | 2.50 | s | (CD₃)₂SO |

| ¹³C | Varies | - | Various |

Note: The table above provides general chemical shift ranges for solvent residual peaks which can be useful for referencing spectra of DCDNQX and its derivatives. sigmaaldrich.com Actual chemical shifts for DCDNQX would need to be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of DCDNQX is characterized by strong absorption bands corresponding to the vibrations of its key structural motifs.

The most prominent features in the IR spectrum of DCDNQX are the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂). These typically appear as two strong bands in the regions of approximately 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The presence of the C-Cl bonds will also give rise to characteristic stretching vibrations, usually found in the fingerprint region of the spectrum (below 1000 cm⁻¹). The aromatic C=C and C=N stretching vibrations of the quinoxaline ring system will also be observable in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For DCDNQX, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight.

The isotopic pattern of the molecular ion peak is particularly informative due to the presence of two chlorine atoms. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) will result in a characteristic M, M+2, and M+4 peak pattern, providing definitive evidence for the presence of two chlorine atoms in the molecule. Fragmentation of the molecular ion can also occur, leading to the formation of smaller, stable ions. The analysis of these fragment ions can further corroborate the proposed structure of DCDNQX.

Spectrophotometric Analysis and Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for both qualitative and quantitative analysis of DCDNQX and its derivatives. It is particularly valuable for monitoring reaction progress and studying intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Interaction Studies

UV-Vis spectroscopy is a powerful tool for monitoring the course of chemical reactions involving DCDNQX. semanticscholar.org The electronic transitions within the DCDNQX molecule give rise to characteristic absorption bands in the UV-Vis spectrum. As DCDNQX is converted into a product, the spectrum will change over time, allowing for the real-time tracking of the reaction progress. semanticscholar.org For instance, the nucleophilic substitution of the chlorine atoms in DCDNQX with other functional groups leads to the formation of new compounds with different chromophores, resulting in a shift in the maximum absorption wavelength (λmax) and a change in the absorbance intensity. This allows for kinetic studies and the determination of reaction endpoints. semanticscholar.org

Furthermore, UV-Vis spectroscopy is employed to investigate the interactions of DCDNQX and its derivatives with other molecules. semanticscholar.org For example, changes in the UV-Vis spectrum of a DCDNQX derivative upon the addition of another substance can indicate the formation of a complex or an interaction, such as the interaction of 2,3-di-n-butylamino-6,7-dinitroquinoxaline with hydroxide anions. semanticscholar.org These studies are crucial for understanding the binding properties of these compounds. nih.govnih.gov

Quantitative Analysis of DCDNQX-Derived Compounds via UV-Vis Spectroscopy

UV-Vis spectroscopy provides a simple, rapid, and cost-effective method for the quantitative analysis of DCDNQX-derived compounds. semanticscholar.orgresearchgate.netiajps.compnrjournal.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This principle forms the basis for quantitative UV-Vis analysis.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the DCDNQX derivative at a fixed wavelength (usually the λmax). The absorbance of an unknown sample is then measured, and its concentration can be determined by interpolating from the calibration curve. This method has been successfully used for the quantification of newly synthesized amino-nitroquinoxaline dyes derived from DCDNQX. semanticscholar.org Derivative spectroscopy can also be employed to enhance the resolution of overlapping spectral bands and to improve the accuracy of quantitative measurements in complex mixtures. ajpaonline.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the study of DCDNQX and its subsequent derivatives, enabling the separation of compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) serves as a practical and efficient tool for monitoring the progress of chemical reactions involving DCDNQX. Its application is particularly valuable in kinetic studies and for observing the formation of products in real-time. For instance, the synthesis of amino-nitroquinoxaline dyes, which are created through the reaction of DCDNQX with aliphatic amines, can be monitored using TLC. researchgate.net This technique allows for the visual tracking of the consumption of the starting material (DCDNQX) and the appearance of the product spots on the TLC plate, providing a qualitative assessment of the reaction's advancement.

The selective synthesis of both mono- and di-substituted quinoxalines via nucleophilic aromatic substitution (SNAr) reactions with anilines and phenols as nucleophiles also utilizes TLC for reaction monitoring. researchgate.net The distinct polarity differences between the highly reactive DCDNQX and its substituted products facilitate their separation on the TLC plate, offering a clear visual indication of the reaction's progression and completion.

Image Analysis Techniques for Characterization of Derived Dyes

The characterization of dyes synthesized from DCDNQX has been enhanced through the application of digital image analysis. This modern approach provides a quantitative method to analyze the colored compounds produced. Experiments have been successfully conducted using digital imaging from a standard desktop scanner to characterize newly synthesized amino-nitroquinoxaline dyes. researchgate.net This analysis can be performed on the compounds in solution, often within 96-microwell plates for high-throughput screening, or directly on the silica (B1680970) surface of TLC plates. researchgate.net This technique offers a rapid and cost-effective means of gathering data on the colorimetric properties of the synthesized dyes.

Structural Investigations of DCDNQX Derivatives

Understanding the three-dimensional arrangement of atoms in DCDNQX derivatives is crucial for elucidating their properties and potential applications. X-ray crystallography and computational modeling are powerful techniques employed for these structural investigations.

Computational methods, such as Density Functional Theory (DFT) calculations, are employed to investigate the conformational possibilities and optimized molecular geometry of DCDNQX derivatives. nih.gov These theoretical studies provide insights into the stability of different conformations and the electronic properties of the molecules. For example, DFT computations have been used to confirm the stability of synthesized quinoxaline derivatives by examining their optimized molecular geometry and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These computational findings are often correlated with experimental results to provide a comprehensive understanding of the molecule's structure and reactivity. nih.gov

In the case of 6,7-dinitro-2,3-dihydroxyquinoxaline, a derivative of DCDNQX, vibrational spectra analysis combined with existing crystal structures helps to understand the stereochemistry of its interactions. researchgate.net Such studies reveal that in solution, the electron-withdrawing nitro groups create a resonance equilibrium that appears to stabilize the keto form of one of the cyclic amide carbonyl bonds. researchgate.net

Computational and Theoretical Investigations Pertaining to Dcdnqx and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of quinoxaline (B1680401) derivatives.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. nih.gov By employing various functionals (e.g., B3LYP, CAM-B3LYP, MN12SX) and basis sets (e.g., 6-311G(d,p)), researchers can accurately model the three-dimensional structure of DCDNQX and its derivatives. nih.govnih.gov This optimization is the foundational step for calculating a host of molecular properties.

Once the geometry is optimized, DFT is used to compute key parameters that describe the molecule's reactivity. frontiersin.org These "global reactivity descriptors" are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). They help predict how a molecule will interact with other chemical species. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Key reactivity descriptors calculated via DFT include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These parameters are invaluable for understanding the reactivity of DCDNQX in reactions such as nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the quinoxaline ring, enhanced by the nitro groups, is paramount. Computational studies on related systems have shown that DFT methods are highly suitable for predicting reactivity in both gas and aqueous phases. nih.gov

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes electron escaping tendency. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. nih.gov |

| Global Electrophilicity (ω) | μ2 / 2η | Index of a molecule's ability to act as an electrophile. nih.gov |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. For derivatives of DCDNQX, which are often synthesized via nucleophilic aromatic substitution (SNAr) reactions, theoretical calculations can elucidate the reaction pathway. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

By modeling the interaction between DCDNQX and a nucleophile, chemists can:

Visualize the formation of intermediates: This includes the Meisenheimer complex, a key intermediate in SNAr reactions.

Calculate activation barriers: The energy required to reach the transition state for both the first (nucleophilic attack) and second (leaving group departure) steps can be computed, allowing for predictions of reaction rates and feasibility under different conditions.

Analyze substituent effects: Computational models can efficiently predict how changing the nucleophile or modifying the quinoxaline core will affect the reaction outcome and selectivity, guiding synthetic efforts.

While specific computational studies on the SNAr mechanism of DCDNQX itself are not widely published, the methodology is well-established for a vast range of organic reactions and is crucial for optimizing the synthesis of novel, highly functionalized quinoxaline derivatives.

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical calculations are widely used to predict spectroscopic data, such as infrared (IR) spectra. computabio.com The process begins with the optimization of the molecule's geometry using a method like DFT. Following this, vibrational frequency calculations are performed, which simulate the molecule's bond vibrations. nih.gov

The output provides a list of vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. These predicted frequencies often include a systematic error due to the harmonic approximation used in the calculations. To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor. nih.gov More advanced techniques, including machine learning models trained on vast spectral databases, are also emerging to enhance prediction accuracy by accounting for anharmonic effects. arxiv.orgwiley.com

For a molecule like DCDNQX, theoretical spectra can help assign experimental peaks to specific vibrational modes.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C / C=N | Ring Stretching | 1600-1450 |

| Nitro (NO2) | Asymmetric Stretching | 1550-1500 |

| Nitro (NO2) | Symmetric Stretching | 1350-1300 |

| C-Cl | Stretching | 850-550 |

Computational Analysis of Acidity in Related Quinoxaline Derivatives

The acidity of quinoxaline derivatives, represented by their pKa values, is a critical property, especially for compounds designed for biological applications. Computational chemistry offers reliable methods for predicting pKa values from first principles. mdpi.com These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, usually water.

Several computational schemes are employed for pKa prediction:

Direct Method: This approach involves calculating the free energies of the protonated and deprotonated species directly in the solvent phase, avoiding a full thermodynamic cycle. acs.org

Thermodynamic Cycles: These methods break down the deprotonation process into more manageable steps, such as gas-phase deprotonation and the solvation of each species. The "adiabatic" scheme, which uses solution-phase optimized geometries, has been shown to be highly accurate. nih.gov

For these calculations, continuum solvation models like the Solvation Model based on Density (SMD) are essential to simulate the effect of the solvent. mdpi.comnih.gov Studies on a set of 24 molecules in the SAMPL6 blind challenge demonstrated that DFT calculations using the M06-2X functional with the adiabatic scheme could predict pKa values with a root-mean-square error (RMSE) of 1.40 pKa units, which could be further improved with linear correction. nih.gov This level of accuracy makes computational pKa prediction a valuable tool for studying derivatives like 6,7-dinitroquinoxaline-2,3-dione (DNQX), a close structural relative of DCDNQX. nih.govcaymanchem.com

| Computational Scheme | Description | Reported Accuracy (Example) |

|---|---|---|

| Direct Scheme | Calculates ΔG using only solution-phase energies. acs.org | Mean Absolute Deviation (MAD) of ~1.36 pKa units. nih.gov |

| Vertical Scheme | Uses gas-phase geometry for solution-phase energy calculations. nih.gov | Less accurate than the adiabatic scheme. |

| Adiabatic Scheme | Uses solution-phase optimized geometries in a thermodynamic cycle. nih.gov | Root Mean Square Error (RMSE) of 1.40 pKa units. nih.gov |

Chemoinformatic Approaches and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational methods to solve chemical problems, often by analyzing large datasets of chemical information. A key subfield is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models aim to find a mathematical correlation between the structural or physicochemical properties of a set of compounds and a specific property or biological activity. nih.govnih.gov

For quinoxaline derivatives, QSPR/QSAR studies have been successfully used to model properties like anticancer activity. researchgate.net The general workflow involves:

Data Set Assembly: A collection of quinoxaline derivatives with experimentally measured property/activity data is compiled.

Descriptor Calculation: For each molecule, a large number of numerical "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Validation: The model's predictive power is rigorously tested using statistical metrics like the coefficient of determination (r²), leave-one-out cross-validation coefficient (q²), and the predictive ability on an external test set (pred_r²). nih.gov

In a 2D-QSAR study on quinoxaline derivatives targeting triple-negative breast cancer, key descriptors included those related to energy distribution (Epsilon3), molecular force fields (MMFF_6), and hydrophobicity (XA), yielding a model with good statistical validation. nih.gov Such models are crucial for virtually screening new, un-synthesized DCDNQX derivatives to prioritize candidates with potentially enhanced properties.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity. nih.gov |

| Topological | Wiener Index, T_T_C_6 | Molecular branching and connectivity. nih.gov |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability. |

| 3D / Steric | Molecular Volume, Surface Area (XA) | Molecular size and shape. nih.gov |

| Force Field | MMFF_6 | Steric energy based on a specific force field. nih.gov |

Advanced Applications and Research Frontiers of Dcdnqx and Its Derivatives

Applications in Organic Dye Chemistry

2,3-Dichloro-6,7-dinitroquinoxaline (DCDNQX) serves as a versatile starting material for the synthesis of novel organic dyes. The electron-withdrawing nature of the nitro groups on the quinoxaline (B1680401) core, combined with the reactive chlorine atoms, makes DCDNQX an ideal scaffold for developing a range of chromophores with tunable optical properties.

Development of Amino-Nitroquinoxaline Dyes from DCDNQX

The chlorine atoms at the 2 and 3 positions of DCDNQX are susceptible to nucleophilic substitution, providing a straightforward route to a variety of amino-nitroquinoxaline derivatives. By reacting DCDNQX with different primary and secondary amines, a library of dyes can be synthesized. The specific amine used in the reaction plays a crucial role in determining the final color and electronic properties of the resulting dye. For instance, reaction with aromatic amines can lead to dyes with extended π-conjugation, resulting in bathochromic shifts (a shift to longer wavelengths) in their absorption spectra. Aliphatic amines, on the other hand, tend to produce dyes with different electronic and solubility characteristics. This synthetic flexibility allows for the fine-tuning of the dye's properties for specific applications.

Colorimetric Response Mechanisms in DCDNQX-Derived Dyes

The color of DCDNQX-derived dyes is a direct consequence of intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting dinitroquinoxaline core. The extent of this charge transfer, and thus the color of the dye, can be modulated by the electronic properties of the substituent on the amino group and the solvent environment. The introduction of various functional groups onto the amine nucleophile allows for the creation of dyes that exhibit significant color changes in response to external stimuli such as changes in pH, solvent polarity, or the presence of specific analytes. This solvatochromic and acidochromic behavior is a key feature of these dyes, making them suitable for use as sensors.

DCDNQX as a Building Block for Chemosensors

The unique electronic and structural features of DCDNQX make it an excellent platform for the design of chemosensors, particularly chemodosimeters. These molecules are designed to undergo an irreversible chemical reaction with a specific analyte, leading to a detectable change in their optical properties, such as color or fluorescence.

Design and Synthesis of Selective Chemodosimeters for Specific Analytes

The synthesis of chemodosimeters from DCDNQX involves the strategic introduction of a recognition site that will selectively react with the target analyte. This is typically achieved by modifying one or both of the chloro positions with a functional group that has a high affinity for the analyte. For example, a chemodosimeter for a particular metal ion could be synthesized by incorporating a ligand that specifically binds to that metal. The reaction between the analyte and the chemodosimeter triggers a change in the electronic structure of the quinoxaline core, resulting in a measurable signal. The design process often involves computational modeling to predict the binding affinity and the resulting spectroscopic changes.

Understanding Selectivity and Sensitivity in Chemodosimeter Functionality

The effectiveness of a DCDNQX-based chemodosimeter is determined by its selectivity and sensitivity. Selectivity refers to the ability of the chemodosimeter to react with the target analyte in the presence of other, potentially interfering, species. This is primarily governed by the design of the recognition site. Sensitivity, on the other hand, relates to the concentration of the analyte that can be reliably detected. In DCDNQX-derived systems, the strong electron-withdrawing nature of the dinitroquinoxaline core often leads to a significant and easily detectable change in the absorption or emission spectrum upon reaction with the analyte, contributing to high sensitivity. The response mechanism of these chemodosimeters can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry, to ensure the observed signal change is a direct result of the intended chemical transformation. nih.gov

常见问题

Q. What synthetic strategies optimize the yield of 2,3-Dichloro-6,7-dinitroquinoxaline?

The synthesis of this compound typically involves condensation reactions, such as the reaction of an octol precursor with nitro-substituted quinoxaline derivatives. A reported yield of 65% was achieved using controlled stoichiometry and intramolecular hydrogen bonding to stabilize intermediates . To optimize yields, researchers should:

- Vary reaction conditions : Test temperatures (e.g., 60–100°C), solvent polarities (e.g., DMF vs. acetonitrile), and reaction times.

- Catalyst screening : Explore Lewis acids (e.g., FeCl₃) or bases (e.g., K₂CO₃) to accelerate nitration or chlorination steps.

- Purification methods : Use column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate high-purity product.

Q. What analytical techniques are critical for characterizing its structural and electronic properties?

Key techniques include:

- X-ray crystallography : Resolves bond angles (e.g., C–Cl bond geometry) and intermolecular interactions (e.g., hydrogen bonding between nitro groups and adjacent amides) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., distinguishing nitro vs. chloro groups via chemical shifts).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 308.94 for C₁₀H₄Cl₂N₄O₄).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps, relevant for photochemical studies .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its pharmacological potential?

This compound acts as an ionotropic glutamate receptor antagonist , inhibiting neuronal excitability in neurobiological studies. Methodologies include:

- Electrophysiological assays : Patch-clamp recordings in brain slices measure blockade of NMDA/AMPA receptor currents (e.g., at −55 mV holding potential) .

- Radioligand binding assays : Competitive displacement studies using [³H]-MK-801 quantify receptor affinity (IC₅₀ values).

- In vivo models : Administer in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) to assess motor symptom alleviation via M1 receptor modulation .

Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted quinoxalines?

Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from divergent experimental conditions. To address this:

- Standardize protocols : Replicate reactions under identical conditions (solvent, temperature, catalyst).

- Kinetic studies : Use UV-Vis spectroscopy or HPLC to monitor reaction progress and derive rate constants.

- Cross-validate results : Compare findings with computational predictions (e.g., transition state energy barriers via Gaussian simulations) .

Q. What strategies enable the study of its photochemical stability for optoelectronic applications?

- UV-Vis spectroscopy : Track absorbance changes under UV irradiation (λ = 254 nm) to assess degradation kinetics.

- Electrochemical analysis : Cyclic voltammetry identifies redox-active sites (e.g., nitro group reduction at −0.8 V vs. Ag/AgCl).

- Theoretical modeling : TD-DFT predicts excited-state behavior (e.g., charge-transfer transitions) to guide material design .

Methodological Guidance

Q. How should researchers design experiments to probe its reactivity with nucleophiles?

- Nucleophile screening : Test thiols (e.g., glutathione), amines (e.g., piperidine), and hydroxylamines under varying pH.

- Product analysis : LC-MS or ¹H NMR quantifies substitution products (e.g., Cl → SR or NH₂).

- Mechanistic studies : Isotope labeling (e.g., ¹⁵N-nitro groups) or kinetic isotope effects (KIE) clarify reaction pathways.

Q. What computational approaches are recommended to predict its supramolecular assembly behavior?

- Molecular dynamics (MD) simulations : Model stacking interactions (e.g., π-π interactions between quinoxaline cores).

- Crystal packing analysis : Mercury software visualizes hydrogen-bonding networks and lattice energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。